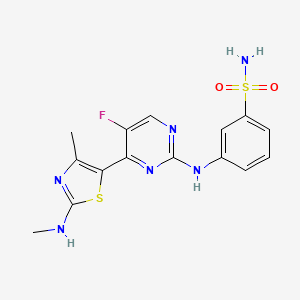
Dichloro-all-trans-retinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro-all-trans-retinone is a selective inhibitor for retinaldehyde dehydrogenase enzymes, thereby irreversibly inhibiting RALDH1, 2, and 3.
Applications De Recherche Scientifique
Retinaldehyde Dehydrogenase Inhibition
DAR is an effective inhibitor of the retinaldehyde dehydrogenase (RALDH) enzymes. These enzymes catalyze the oxidation of retinaldehyde to all-trans-retinoic acid (ATRA), playing crucial roles in embryonic development, postnatal growth, differentiation, and several diseases. DAR specifically inhibits RALDH1, 2, and 3 without affecting mitochondrial ALDH2, making it a potential ATRA synthesis inhibitor for experimental and clinical applications (Harper et al., 2018).
Pharmacology and Biochemical Effects
DAR's pharmacological effects include stimulating epidermal proliferation and differentiation, as well as influencing dermal fibroblast collagen production. It also impacts immunological processes like the antigen-presenting capacity of Langerhans cells and induction of keratinocyte ICAM-1 expression. DAR affects various biochemical processes, including the regulation of transglutaminase and tyrosinase activities and the activation of protein kinase C (Griffiths & Voorhees, 2004).
Cancer Therapy
DAR shows promise in cancer therapy, particularly in cases of acute promyelocytic leukemia (APL). It induces differentiation and/or growth inhibition in various tumor cell lines. DAR's effects seem to result from changes in gene expression mediated via specific nuclear receptors. It has shown significant clinical responses in patients with cutaneous T-cell malignancies and some types of leukemia (Smith et al., 1992).
Dermatological Applications
In dermatology, DAR has been used for treating conditions like acne and photoaging. It plays a role in modulating epidermal and dermal characteristics, including skin texture and elasticity, through its impact on cellular differentiation and proliferation (Elson, 1998).
Molecular Biology
At the molecular level, DAR's interactions with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the skin and other tissues underscore its significance in cell growth, differentiation, and apoptosis. Its modulation of these receptors suggests potential therapeutic uses in various dermatological disorders (Szymański et al., 2020).
Neurobiology
DAR is also relevant in neurobiology, with research indicating its role in the mature brain. It's involved in synaptic plasticity and associated learning and memory behaviors, with potential implications in neurological diseases like Alzheimer's, schizophrenia, and depression (Lane & Bailey, 2005).
Propriétés
Formule moléculaire |
C21H28Cl2O |
|---|---|
Poids moléculaire |
367.35 |
Nom IUPAC |
(3E,5E,7E,9E)-1,1-Dichloro-4,8-dimethyl-10-(2,6,6-trimethylcyclohex-1-en-1-yl)deca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C21H28Cl2O/c1-15(8-6-9-16(2)14-19(24)20(22)23)11-12-18-17(3)10-7-13-21(18,4)5/h6,8-9,11-12,14,20H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ |
Clé InChI |
NWWAQIKCANAFJE-YCNIQYBTSA-N |
SMILES |
O=C(/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)CCCC1(C)C)C(Cl)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dichloro-all-trans-retinone; Dichloro all trans retinone; DAR |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



